3-(4-Cyanobenzoyl)thiophene
Overview
Description
3-(4-Cyanobenzoyl)thiophene is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound this compound is characterized by the presence of a cyanobenzoyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Cyanobenzoyl)thiophene typically involves the acylation of thiophene with 4-cyanobenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via the Friedel-Crafts acylation mechanism, where the thiophene ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of the 4-cyanobenzoyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Cyanobenzoyl)thiophene undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The cyanobenzoyl group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA, acetic acid as solvent.
Reduction: LiAlH4 in ether, catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 3-(4-Aminobenzoyl)thiophene.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-(4-Cyanobenzoyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Mechanism of Action
The mechanism of action of 3-(4-Cyanobenzoyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the cyanobenzoyl group can enhance the compound’s binding affinity and specificity towards its target. The thiophene ring’s aromaticity and electron-rich nature also contribute to its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
3-(4-Methylbenzoyl)thiophene: Similar structure but with a methyl group instead of a cyano group.
3-(4-Nitrobenzoyl)thiophene: Contains a nitro group, which can significantly alter its reactivity and biological activity.
3-(4-Methoxybenzoyl)thiophene:
Uniqueness: 3-(4-Cyanobenzoyl)thiophene is unique due to the presence of the electron-withdrawing cyano group, which can influence its chemical reactivity and interaction with biological targets. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
4-(thiophene-3-carbonyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NOS/c13-7-9-1-3-10(4-2-9)12(14)11-5-6-15-8-11/h1-6,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMYSGYWUPHBKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641829 | |
Record name | 4-(Thiophene-3-carbonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42296-08-2 | |
Record name | 4-(Thiophene-3-carbonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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